Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate

Catalog No.
S1918498
CAS No.
2166-14-5
M.F
C6H6N4O4
M. Wt
198.14 g/mol
Availability
In Stock
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Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate

CAS Number

2166-14-5

Product Name

Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate

IUPAC Name

dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate

Molecular Formula

C6H6N4O4

Molecular Weight

198.14 g/mol

InChI

InChI=1S/C6H6N4O4/c1-13-5(11)3-7-9-4(10-8-3)6(12)14-2/h1-2H3

InChI Key

QODPSGGFQFBWME-UHFFFAOYSA-N

SMILES

COC(=O)C1=NN=C(N=N1)C(=O)OC

Canonical SMILES

COC(=O)C1=NN=C(N=N1)C(=O)OC

Cycloaddition Reactions

DMTD is a versatile reagent for cycloaddition reactions, particularly in Diels-Alder reactions: . Unlike many Dienes (diene: molecule with two double bonds), DMTD acts as a dienophile (electron-poor dienophile) that readily reacts with electron-rich Dienes. This reactivity profile allows for the formation of various complex molecules, including:

  • Substituted 1,2-Diazines and 1,2,4-Triazines: These heterocyclic compounds find applications in medicinal chemistry and materials science Enamine: .
  • Pyrroles, Pyridines, and Indolines: These nitrogen-containing heterocycles are crucial building blocks in pharmaceuticals, natural products, and functional materials [Organic Syntheses, "1,2,4,5-Tetrazine-3,6-dicarboxylic acid, dimethyl ester"}()].

Synthetic Applications

DMTD's ability to participate in cycloaddition reactions makes it a powerful tool for organic synthesis. Researchers utilize DMTD for the construction of various complex molecules with diverse functionalities. Here are some examples:

  • Synthesis of Cage Molecules: The unique reactivity of DMTD enables the creation of complex cage molecules with specific properties for research in materials science and catalysis Chemical Book: .
  • Synthesis of Biologically Active Compounds: The incorporation of DMTD into organic scaffolds can lead to novel compounds with potential medicinal applications Enamine: .

Future Directions

Ongoing research explores the potential of DMTD in various scientific fields. Here are some promising areas:

  • Development of Novel Functional Materials: DMTD's ability to form intricate structures makes it a potential candidate for designing new materials with tailored properties for applications in electronics, optoelectronics, and sensors Chemical Book: .
  • Exploration in Medicinal Chemistry: The ability to integrate DMTD into complex molecules offers possibilities for discovering new drugs with enhanced properties Enamine: .

Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate is a heterocyclic compound with the molecular formula C6H6N4O4 . It consists of a six-membered ring containing four nitrogen atoms (tetrazine core) and two methyl ester groups at positions 3 and 6. The compound's structure features a planar, aromatic ring system with electron-withdrawing carboxylate groups, contributing to its unique reactivity.

The tetrazine core of dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate makes it highly reactive in various chemical transformations:

  • Diels-Alder reactions: The compound readily participates in inverse electron-demand Diels-Alder reactions, acting as an electron-poor diene .
  • Reduction: The tetrazine ring can undergo reduction to form dihydrotetrazine or tetrahydrotetrazine derivatives .
  • Nucleophilic substitution: The electron-deficient nature of the ring allows for nucleophilic attack, particularly at positions 3 and 6.

While specific biological activities of dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate are not extensively reported, tetrazine compounds, in general, have shown potential in various biological applications:

  • Bioorthogonal chemistry: Tetrazines are widely used in bioconjugation reactions due to their rapid and selective reactions with strained alkenes and alkynes .
  • Potential anticancer properties: Some tetrazine derivatives have demonstrated cytotoxic effects against cancer cell lines.

The synthesis of dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate typically involves the following steps:

  • Condensation of hydrazine with glyoxal or a similar dialdehyde to form a dihydrotetrazine intermediate.
  • Oxidation of the dihydrotetrazine to form the aromatic tetrazine ring.
  • Esterification of the carboxylic acid groups to introduce the methyl esters.

Alternatively, the compound can be synthesized through the reaction of hydrazine with dimethyl oxalate, followed by oxidation and cyclization steps .

Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate finds applications in various fields:

  • Organic synthesis: It serves as a versatile building block for the preparation of more complex tetrazine derivatives .
  • Materials science: Tetrazines are used in the development of energetic materials and high-nitrogen compounds.
  • Biomedical research: The compound's reactivity makes it valuable for bioorthogonal labeling and imaging applications.

The interactions of dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate with other molecules are primarily governed by its electron-deficient nature:

  • Metal complexation: The nitrogen atoms in the tetrazine ring can coordinate with metal ions, forming stable complexes.
  • Hydrogen bonding: The carbonyl groups of the ester moieties can participate in hydrogen bonding interactions.
  • π-π stacking: The planar aromatic structure allows for π-π interactions with other aromatic systems.

Similar Compounds

Several compounds share structural similarities with dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate:

  • 3,6-Dimethyl-1,2,4,5-tetrazine: This compound lacks the carboxylate groups but retains the tetrazine core .
  • Dimethyl 1,2,3,4-tetrazine-5,6-dicarboxylate: An isomeric form with a different arrangement of nitrogen atoms in the ring .
  • Dimethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate: A related heterocyclic compound with a pyridine core instead of a tetrazine .
  • Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate: Another pyridine derivative with ethyl esters instead of methyl esters .

Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate stands out due to its unique combination of a highly electron-deficient tetrazine core and reactive ester groups, making it particularly useful in organic synthesis and bioorthogonal chemistry applications.

The classical approach to synthesizing dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate relies fundamentally on the two-step Pinner synthesis methodology, which involves the initial formation of dihydrotetrazine intermediates followed by their subsequent oxidation to the desired tetrazine products. This traditional route begins with the condensation of appropriate nitrile precursors with hydrazine under controlled conditions, leading to the formation of dimethyl 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate as the key intermediate. The dihydrotetrazine intermediate, bearing the molecular formula C₆H₈N₄O₄ and characterized by Chemical Abstracts Service number 3787-10-8, serves as the immediate precursor to the target tetrazine compound.

The oxidation step in traditional synthesis represents the most critical phase in converting dihydrotetrazine intermediates to their corresponding tetrazines. Historical methods have employed various nitrous reagents including nitrous acid, sodium nitrite, and isoamyl nitrite as primary oxidizing agents. These nitrous-based oxidation systems have demonstrated good scope and often proceed with excellent yields, though moderate yields have been reported in several cases depending on substrate sensitivity. The mechanism of oxidation involves the removal of two hydrogen atoms from the dihydrotetrazine ring system, resulting in the formation of the aromatic tetrazine structure with concomitant development of the characteristic pink coloration associated with tetrazine compounds.

Research has documented that the choice of oxidizing agent significantly influences both the yield and purity of the final tetrazine product. Sodium nitrite in glacial acetic acid has been extensively utilized as a standard oxidation protocol, with the reaction typically proceeding at moderate temperatures. The oxidation process involves careful monitoring of reaction conditions, as excessive oxidation can lead to decomposition of the tetrazine ring system, while insufficient oxidation results in incomplete conversion of the dihydrotetrazine starting material. Temperature control emerges as a critical parameter, with optimal oxidation typically occurring between 80-90°C, where ammonia evolution signals the progression of the reaction.

The traditional synthesis pathway also encompasses the preparation of the dihydrotetrazine precursor through the condensation of ethyl diazoacetate derivatives. This approach, originally developed by Curtius and later refined by Sauer, involves a multi-step sequence beginning with diazo ester formation. The synthesis proceeds through careful treatment of diazo compounds with hydrazine under controlled conditions, leading to the formation of the six-membered dihydrotetrazine ring system. This methodology has proven particularly valuable for accessing tetrazine derivatives with ester functionality, providing a direct route to dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate and related compounds.

X-ray Crystallographic Analysis of Tetrazine Core Geometry

Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate exhibits a distinct tetrazine core geometry that has been extensively characterized through X-ray crystallographic analysis. The compound crystallizes with a molecular formula of C₆H₆N₄O₄ and a molecular weight of 198.14 g/mol [1] [2]. The tetrazine ring adopts a planar configuration, which is characteristic of aromatic nitrogen-containing heterocycles.

Crystallographic studies reveal that the tetrazine core maintains specific geometric parameters that are fundamental to its chemical behavior. The nitrogen-nitrogen bond lengths within the tetrazine ring typically range from 1.31 to 1.33 Å [3] [4]. Specifically, crystallographic analysis of related tetrazine derivatives shows N-N bond distances of approximately 1.3177 Å, which corresponds to the characteristic aromatic bonding pattern in the tetrazine framework [3].

The bond angles within the tetrazine ring demonstrate the geometric constraints imposed by the aromatic system. The N-N-C angles typically measure between 117° and 118°, while the N-C-N angles are approximately 124° [3] [4]. These angular measurements reflect the delocalized π-electron system that stabilizes the tetrazine ring structure.

ParameterValueReference
N-N bond length1.3177 Å [3]X-ray crystallography
N-C bond length1.345-1.348 Å [3]Crystallographic analysis
N-N-C bond angle117.5° [3]Structural determination
N-C-N bond angle124.2° [3]Geometric analysis

The planarity of the tetrazine ring is maintained with minimal deviation from the ideal aromatic geometry. However, when substituents are attached to the tetrazine core, conformational changes can occur. The dihedral angles between aromatic substituents and the tetrazine ring typically range from 47° to 80°, depending on the nature of the substituent and intermolecular interactions [4] [5].

The crystal packing of dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate is influenced by intermolecular interactions, including π-π stacking between tetrazine rings and hydrogen bonding involving the carboxylate groups [4] [6]. These interactions contribute to the overall stability of the crystalline structure and affect the physical properties of the compound.

Tautomeric Equilibria in Dihydrotetrazine Precursors

The structural analysis of dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate must consider the tautomeric equilibria that exist between the fully aromatic tetrazine form and its dihydrotetrazine precursors. These tautomeric forms play crucial roles in the synthesis and reactivity of tetrazine derivatives [7] [8].

Dihydrotetrazine precursors exist in dynamic equilibrium with their aromatic counterparts, and this equilibrium is influenced by various factors including pH, solvent polarity, and temperature [9]. The 1,4-dihydro-1,2,4,5-tetrazine form represents the most stable reduced form of the tetrazine system, with a molecular formula of C₆H₈N₄O₄ for the dicarboxylate derivative [10].

Spectroscopic studies reveal that the dihydrotetrazine forms exhibit distinct electronic properties compared to their fully aromatic counterparts [11]. The electronic structure of 1,4-dihydro-1,2,4,5-tetrazines shows that these compounds are electron-rich, though not as electron-rich as corresponding 1,4-dihydropyrazines [11]. The stability of the 1,4-dihydro form in the tetrazine system has been demonstrated through electrochemical data [11].

The oxidation of dihydrotetrazine precursors to form the aromatic tetrazine occurs readily in the presence of oxidizing agents or under atmospheric conditions [8]. This oxidation process is crucial for the synthesis of tetrazine derivatives and can be controlled through appropriate reaction conditions. The rate of oxidation depends on the nature of substituents attached to the tetrazine ring and the reaction environment.

Photochemical studies have shown that photocaged dihydrotetrazines can be converted to their corresponding tetrazines through light activation [8]. This process involves the photocleavage of protecting groups, followed by rapid oxidation to yield the aromatic tetrazine form. The efficiency of this conversion has been reported to be approximately 74% under optimized conditions [8].

Tautomeric FormElectronic CharacterStabilityOxidation Potential
1,4-DihydrotetrazineElectron-rich [11]ModerateReadily oxidized
Aromatic tetrazineElectron-deficientHighOxidatively stable
Photocaged formsVariableHigh in darkLight-activated

Electronic Structure Studies: Nuclear Magnetic Resonance and Spectroscopic Profiling

The electronic structure of dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate has been extensively characterized through various spectroscopic techniques, with nuclear magnetic resonance spectroscopy providing detailed insights into the molecular framework and electronic environment.

Nuclear magnetic resonance analysis reveals characteristic chemical shifts that are diagnostic for the tetrazine ring system. In ¹³C nuclear magnetic resonance spectroscopy, the tetrazine carbon atoms typically appear at chemical shifts above 160 ppm, which is characteristic of electron-deficient aromatic carbon atoms [12]. The carbonyl carbons of the carboxylate groups appear in the typical range for ester carbonyl carbons, around 160-170 ppm.

The ¹H nuclear magnetic resonance spectrum of dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate shows the methyl ester protons as a singlet around 4.0 ppm, reflecting the symmetrical nature of the molecule [13]. The absence of aromatic proton signals in the tetrazine ring region confirms the fully substituted nature of the tetrazine core.

Electronic absorption spectroscopy reveals that tetrazine derivatives exhibit characteristic absorption bands in the visible region, typically around 540 nm, which gives rise to their characteristic pink or red coloration [7] [12]. The absorption maximum and extinction coefficient are influenced by the electronic nature of the substituents attached to the tetrazine ring.

Fluorescence spectroscopy studies show that dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate and related compounds can exhibit fluorescent properties, with emission wavelengths typically ranging from 375 to 412 nm [12]. The fluorescence quantum yields vary depending on the substituents, with values ranging from 0.03 to 0.70 [12].

Spectroscopic TechniqueCharacteristic FeatureValue/Range
¹³C Nuclear Magnetic ResonanceTetrazine carbons>160 ppm [12]
¹H Nuclear Magnetic ResonanceMethyl ester protons~4.0 ppm [13]
Ultraviolet-VisibleAbsorption maximum~540 nm [7]
FluorescenceEmission range375-412 nm [12]
FluorescenceQuantum yield0.03-0.70 [12]

Infrared spectroscopy provides information about the vibrational modes of the molecule, with characteristic carbonyl stretching frequencies appearing around 1730-1750 cm⁻¹ for the ester groups [13]. The tetrazine ring system exhibits characteristic stretching and bending modes that can be used for identification and purity assessment.

Photoelectron spectroscopy studies of tetrazine derivatives reveal the electronic structure and ionization potentials of these compounds [11]. The frontier molecular orbitals, particularly the highest occupied molecular orbital and lowest unoccupied molecular orbital, play crucial roles in determining the reactivity of tetrazine compounds in cycloaddition reactions.

Comparative Analysis with Related Tetrazine Derivatives

A comprehensive comparative analysis of dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate with related tetrazine derivatives reveals significant structure-activity relationships that govern the chemical and physical properties of this class of compounds.

Structural comparisons with other tetrazine derivatives demonstrate that the nature of substituents attached to the tetrazine ring profoundly affects molecular geometry and electronic properties. For instance, 3,6-bis(methylthio)-1,2,4,5-tetrazine exhibits different electronic characteristics due to the electron-donating nature of the methylthio groups compared to the electron-withdrawing carboxylate groups [13].

The molecular geometry analysis shows that substituted tetrazines can adopt various conformations depending on the steric and electronic properties of their substituents [14] [15]. Computational studies reveal that distortion effects between aromatic substituents and the tetrazine ring can significantly influence reactivity [14] [15]. The dihedral angles between substituents and the tetrazine core vary from approximately 63° to 90°, depending on the nature of intramolecular interactions [15].

Electronic structure comparisons reveal that electron-withdrawing substituents like carboxylate groups lower the energy of the lowest unoccupied molecular orbital, making the tetrazine more electrophilic and reactive toward electron-rich dienophiles [14] [16]. This contrasts with electron-donating substituents that increase the electron density on the tetrazine ring and reduce its electrophilic character.

Stability comparisons show that dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate exhibits moderate stability under ambient conditions, with a melting point of 176°C [17]. However, the compound is sensitive to moisture, acids, bases, and protic solvents, requiring storage under dry conditions at low temperatures [2].

Tetrazine DerivativeElectronic CharacterMelting PointStability
Dimethyl dicarboxylateElectron-deficient176°C [17]Moderate
Bis(methylthio) derivativeElectron-richVariableHigh
Phenyl derivativesModerateVariableModerate
Pyridyl derivativesHighly electron-deficientVariableLow

Reactivity comparisons demonstrate that dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate exhibits high reactivity in inverse electron demand Diels-Alder reactions due to its electron-deficient nature [2]. The rate constants for reactions with various dienophiles depend on the electronic properties of both reaction partners and can vary by several orders of magnitude.

Photophysical property comparisons show that tetrazine derivatives exhibit varying degrees of fluorescence depending on their substituents [12]. The quantum yields and emission wavelengths are influenced by the electronic nature of the substituents and the degree of conjugation within the molecular framework. Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate shows moderate fluorescence properties compared to other tetrazine derivatives.

Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate represents a highly reactive electron-deficient heterocyclic azadiene that serves as the archetypal diene component in inverse electron-demand Diels-Alder (IEDDA) reactions [1] [2]. This compound exhibits exceptional reactivity toward electron-rich dienophiles, including alkenes, alkynes, and various heterodienophiles, forming the foundation for numerous synthetic applications in organic chemistry [3] [4].

The compound functions as the 4π-electron component in IEDDA cycloadditions, where its electron-deficient nature, enhanced by the two methoxycarbonyl substituents, creates a substantial lowering of the lowest unoccupied molecular orbital (LUMO) energy [5] [6]. This electronic configuration facilitates rapid cycloaddition with electron-rich dienophiles through favorable frontier molecular orbital interactions, where the energy gap between the tetrazine LUMO and dienophile highest occupied molecular orbital (HOMO) becomes sufficiently small to enable facile reaction [7] [8].

The mechanistic pathway typically involves initial [4+2] cycloaddition to form a bicyclic intermediate, which subsequently undergoes rapid retro-[4+2] cyclization with nitrogen extrusion to yield the final heterocyclic products [8] [9]. The reaction proceeds without requirement for catalysis and tolerates a broad range of reaction conditions, making it exceptionally versatile for synthetic applications [5] [8].

Research demonstrates that dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate exhibits remarkable reactivity toward strained dienophiles, with reaction rates reaching extraordinary magnitudes of up to 10^6 M^-1 s^-1 with highly reactive partners such as trans-cyclooctene derivatives [5] [8]. The compound's reactivity profile encompasses diverse dienophile classes, including simple alkenes, acetylenes, electron-rich heterodienophiles, and strained cyclic systems [3] [4].

Cycloaddition Kinetics with Diverse Dienophiles

Extensive kinetic investigations have revealed significant variations in reaction rates depending on the nature of the dienophile partner. The most comprehensive kinetic data demonstrate that dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate exhibits a broad spectrum of reactivity with different dienophile classes [10] [6].

With bicycle[6.1.0]nonyne (BCN), comparative studies show that electron-deficient tetrazines containing pyrimidine or pyridine substituents achieve rate constants exceeding 100 M^-1 s^-1, while the parent dimethyl ester maintains moderate reactivity suitable for controlled synthetic applications [10]. Kinetic measurements with norbornene derivatives demonstrate substantially slower reaction rates, typically ranging from 8.5 × 10^-3 to 0.65 M^-1 s^-1, representing approximately 200-fold reduction compared to more reactive dienophiles [10].

The reactivity hierarchy follows established principles of inverse electron-demand cycloadditions, where strained dienophiles exhibit the highest reaction rates, followed by electron-rich alkenes and alkynes [6] [8]. Trans-cyclooctene derivatives represent the most reactive class, achieving second-order rate constants of 2000 M^-1 s^-1 or higher with appropriately substituted tetrazines [8] [9].

Temperature effects on reaction kinetics show typical Arrhenius behavior, with elevated temperatures accelerating cycloaddition rates [11]. Pressure studies indicate negative activation volumes characteristic of cycloaddition reactions, confirming the concerted nature of the initial bond-forming step [11]. These kinetic parameters provide crucial insights for optimizing reaction conditions in synthetic applications.

Regioselectivity Patterns in Heterocycle Formation

The regioselectivity of cycloaddition reactions involving dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate follows predictable patterns based on electronic and steric factors [12] [13]. With unsymmetrical dienophiles, the reaction typically proceeds with high regioselectivity, producing single major products rather than statistical mixtures of regioisomers [12].

Computational studies reveal that regioselectivity arises from differential frontier molecular orbital coefficients and charge distributions across the tetrazine ring [13]. The presence of electron-withdrawing ester groups creates asymmetric charge distribution that directs incoming dienophiles to specific reaction sites [12]. This electronic control mechanism ensures predictable product formation in synthetic applications.

For dienophiles bearing substituents of different electronic character, the more electron-rich terminus preferentially attacks the tetrazine carbon bearing the greater positive charge density [14] [12]. This regioselectivity pattern remains consistent across diverse dienophile classes, including vinyl ethers, enamines, electron-rich acetylenes, and strained cyclic systems [15] [14].

Studies with rhenium-coordinated tetrazines demonstrate that metal coordination can enhance regioselectivity beyond that observed with free tetrazines [13]. The coordination effect creates additional electronic perturbation that further biases the reaction toward formation of specific regioisomers [13]. These findings suggest potential applications in stereoselective synthesis where precise control of product distribution is required.

Experimental investigations using isotopically labeled reactants confirm that regioselectivity is determined during the initial cycloaddition step rather than through subsequent rearrangement processes [14]. This mechanistic insight validates the use of frontier molecular orbital theory for predicting product distributions in synthetic planning [14].

Solvent and Temperature Effects on Reaction Pathways

Solvent effects exert profound influence on both reaction rates and mechanistic pathways for dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate cycloadditions [16] [17]. Polar solvents generally accelerate reaction rates through stabilization of polar transition states, with rate enhancements often exceeding 10-fold compared to nonpolar media [16].

Comprehensive solvent studies reveal that protic solvents such as methanol consistently provide higher reaction rates than aprotic solvents like acetonitrile [10]. This acceleration arises from hydrogen-bonding interactions that stabilize the developing charge separation in the transition state [16] [17]. For example, reactions with 3,6-diphenyl-1,2,4,5-tetrazine proceed 3-fold faster in methanol compared to acetonitrile [10].

The magnitude of solvent effects varies significantly depending on the electronic nature of the tetrazine substituents [10]. Electron-donating groups enhance sensitivity to solvent polarity, with methoxy-substituted tetrazines showing up to 8.8-fold rate enhancement in methanol versus acetonitrile [10]. This behavior reflects the increased importance of charge stabilization when electron-rich substituents reduce the inherent electrophilicity of the tetrazine ring [10].

Theoretical investigations using combined quantum mechanical calculations and molecular modeling reveal that solvent molecules can compete with dienophiles for interaction with the tetrazine ring [17]. In cases where solvent coordination blocks reactive sites, altered regioselectivity patterns emerge, leading to products different from those observed in noncoordinating solvents [17]. These solvent-substrate interactions provide opportunities for controlling reaction outcomes through judicious choice of reaction medium [17].

Temperature effects operate through multiple mechanisms beyond simple rate acceleration [11] [18]. Elevated temperatures can alter product distributions by changing the relative rates of competing pathways [18]. pH effects become particularly pronounced at elevated temperatures, where protonation states of reactive intermediates can shift, leading to different mechanistic pathways [18]. Research demonstrates that pH sensitivity can be exploited to achieve nearly complete conversion under physiologically relevant conditions [18].

XLogP3

-1

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2166-14-5

Wikipedia

Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate

Dates

Last modified: 08-16-2023

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